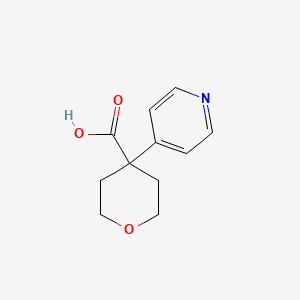

4-(Pyridin-4-yl)oxane-4-carboxylic acid

Description

Significance of Pyridine-Substituted Oxacyclic Carboxylic Acids in Chemical Research

The significance of pyridine-substituted oxacyclic carboxylic acids in chemical research stems from the proven track record of each constituent part in bioactive molecules. Pyridine (B92270) derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The substitution pattern on the pyridine ring can significantly influence the biological activity of the resulting compound. nih.gov

The incorporation of an oxacyclic (tetrahydropyran) ring introduces conformational rigidity and can improve metabolic stability and pharmacokinetic properties. The tetrahydropyran (B127337) ring system is a key component in numerous biologically active compounds, including those with applications as neurological receptor antagonists and inhibitors of enzymes like Met kinase. ijprajournal.com

The carboxylic acid functional group is a versatile handle for forming various derivatives and for establishing critical interactions, such as salt bridges and hydrogen bonds, with biological targets. Therefore, the amalgamation of these three components in pyridine-substituted oxacyclic carboxylic acids creates a molecular scaffold with high potential for the development of novel therapeutic agents. Research in this area is driven by the prospect of discovering compounds with unique biological profiles arising from the synergistic contribution of each structural moiety.

Overview of Structural Scaffolds Incorporating Pyridine and Tetrahydropyran Rings

The structural scaffold of 4-(Pyridin-4-yl)oxane-4-carboxylic acid is characterized by a quaternary carbon atom shared by the pyridine and tetrahydropyran rings, as well as the carboxylic acid group. This specific arrangement leads to a spiro-like junction, although not a true spirocycle, which imparts a distinct three-dimensional geometry.

The pyridine ring can be substituted at various positions, leading to a family of related compounds with potentially different biological activities. The three isomers of pyridinecarboxylic acid—picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted)—form the basis for a plethora of drugs. nih.govwikipedia.org In the case of the title compound, the attachment is at the 4-position of the pyridine ring.

The tetrahydropyran ring can also be viewed as a source of structural diversity. While the parent compound has an unsubstituted oxane ring, derivatives with substituents on the oxane moiety could be synthesized to explore the structure-activity relationship further. The construction of the tetrahydropyran ring itself can be achieved through various synthetic strategies, which is an active area of research in organic synthesis. ijprajournal.com

Below is a table summarizing the key structural features of the core moieties present in this compound.

| Moiety | Chemical Formula | Molar Mass ( g/mol ) | Key Features |

| Pyridine | C₅H₅N | 79.10 | Aromatic, basic nitrogen atom, planar structure. |

| Tetrahydropyran | C₅H₁₀O | 86.13 | Saturated heterocycle, flexible chair/boat conformations, oxygen heteroatom. |

| Carboxylic Acid | -COOH | 45.02 | Acidic proton, capable of hydrogen bonding and salt formation. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

920297-31-0 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-pyridin-4-yloxane-4-carboxylic acid |

InChI |

InChI=1S/C11H13NO3/c13-10(14)11(3-7-15-8-4-11)9-1-5-12-6-2-9/h1-2,5-6H,3-4,7-8H2,(H,13,14) |

InChI Key |

JHCIOJVUYGAOPT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C2=CC=NC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridin 4 Yl Oxane 4 Carboxylic Acid

Direct Synthetic Routes to 4-(Pyridin-4-yl)oxane-4-carboxylic acid

Multi-component Reaction Approaches for Pyridine (B92270) Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. acsgcipr.org For the synthesis of the pyridine moiety, several classical MCRs are applicable.

Hantzsch Dihydropyridine Synthesis : This pseudo four-component reaction involves an aldehyde, two equivalents of a β-keto ester, and ammonia. nih.gov The initial product is a dihydropyridine, which must be subsequently oxidized to form the aromatic pyridine ring. acsgcipr.org

Guareschi-Thorpe Reaction : This method directly yields a substituted pyridine, often a pyridin-2-one derivative, from the reaction of a β-keto ester with cyanoacetamide and ammonia. acsgcipr.org

Doebner Reaction : A classic method for synthesizing quinoline-4-carboxylic acids, it can be adapted for pyridine synthesis. It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid. nih.gov

A more contemporary three-component approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to produce highly substituted pyridin-4-ol derivatives, which exist in equilibrium with their pyridin-4-one tautomers. chim.it These methods provide a versatile foundation for creating the substituted pyridine core of the target molecule.

Strategies for Constructing the Oxane Ring System

The oxane, or tetrahydropyran (B127337) (THP), ring is a common motif in many organic compounds. Its construction can be achieved through several reliable synthetic strategies.

Prins-Type Cyclization : This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with a ketone. scispace.com It is an effective method for creating spirocyclic tetrahydropyran systems.

Intramolecular Diels-Alder Reaction : A suitably substituted diene can undergo an intramolecular [4+2] cycloaddition, followed by reduction or hydrolysis, to form the saturated oxane ring with high stereoselectivity. guidechem.com

Catalytic Hydrogenation : The saturation of an unsaturated pyran ring precursor via catalytic hydrogenation is a common industrial method for producing the tetrahydropyran system. guidechem.com

Ring-Closing Metathesis : This powerful reaction uses specific catalysts to form cyclic olefins from acyclic dienes, which can then be hydrogenated to yield the saturated oxane ring. guidechem.com

A commercially viable approach involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com This method forms a tetrahydropyran ring substituted with two ester groups at the 4-position, setting the stage for further functionalization.

Formation of the Carboxylic Acid Functionality

The introduction of the carboxylic acid group at the 4-position of the oxane ring is a critical step. The strategy for its formation is often dependent on the intermediates generated during the ring's synthesis.

Hydrolysis : If the oxane ring is formed with a precursor functional group such as an ester, nitrile, or amide at the 4-position, simple hydrolysis under acidic or basic conditions can yield the desired carboxylic acid. A process for preparing tetrahydropyran-4-carboxylic acid involves the hydrolysis of a 4-cyanotetrahydropyran-4-carboxylic acid compound. google.com

Decarboxylation : A common route involves the synthesis of a dicarboxylic acid precursor, such as tetrahydropyran-4,4'-dicarboxylic acid. ijprajournal.com This intermediate can then undergo a controlled thermal decarboxylation to yield the final mono-carboxylic acid product. ijprajournal.com This reaction is often carried out in a high-boiling solvent like xylene to manage the evolution of carbon dioxide and prevent decomposition. ijprajournal.com

Synthesis of Key Precursors and Intermediates

The synthesis of this compound can also be approached by first synthesizing the pyridine and oxane building blocks separately, followed by their subsequent coupling.

Preparation of Pyridine-4-carboxaldehyde and Related Pyridine Building Blocks

Pyridine-4-carboxaldehyde is a crucial building block for introducing the pyridin-4-yl group. Its synthesis is well-established, with the most common method being the oxidation of 4-picoline.

One industrial method involves the vapor-phase oxidation of 4-picoline over a vanadium-molybdenum catalyst at elevated temperatures (around 400°C). chemicalbook.comchemicalbook.com Another synthetic route involves a multi-step process beginning with the oxidation of 4-picoline to 4-pyridine nitric oxide. google.com This intermediate is then acylated with acetic anhydride, hydrolyzed to 4-pyridinemethanol, and finally oxidized to yield Pyridine-4-carboxaldehyde. google.com

| Starting Material | Key Reagents/Conditions | Product |

| 4-Picoline | 1. O₂, Vanadium-Molybdenum Catalyst, 400°C | Pyridine-4-carboxaldehyde |

| 4-Picoline | 1. Oxidation (in acid) 2. Acetic Anhydride 3. Hydrolysis 4. Oxidation | Pyridine-4-carboxaldehyde |

Synthesis of Tetrahydropyran-4-carboxylic Acid Precursors

Tetrahydropyran-4-carboxylic acid is the complementary building block. A safe and environmentally friendly commercial process has been developed for its synthesis in three main steps. ijprajournal.com

Cyclization : Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base and a phase-transfer catalyst (like TBAB) to form diethyl tetrahydropyran-4,4'-dicarboxylate. ijprajournal.com

Hydrolysis : The resulting diester is hydrolyzed using a strong base, such as sodium hydroxide (B78521) (NaOH), to yield tetrahydropyran-4,4'-dicarboxylic acid. ijprajournal.com

Decarboxylation : The dicarboxylic acid is carefully heated to 120-130°C in a solvent such as xylene, causing it to lose one carboxyl group as carbon dioxide, affording the final product, Tetrahydropyran-4-carboxylic acid. ijprajournal.com

| Step | Reactants | Key Conditions | Product |

| 1. Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Base (e.g., NaOH), Solvent (e.g., DMSO), 50-100°C | Diethyl tetrahydropyran-4,4'-dicarboxylate |

| 2. Hydrolysis | Diethyl tetrahydropyran-4,4'-dicarboxylate | NaOH, 40-50°C, then acidification (pH 1-2) | Tetrahydropyran-4,4'-dicarboxylic acid |

| 3. Decarboxylation | Tetrahydropyran-4,4'-dicarboxylic acid | Xylene, Paraffin oil, 120-130°C | Tetrahydropyran-4-carboxylic acid |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of each step in the proposed pathway. This involves the selection of appropriate reagents, catalysts, solvents, and temperature profiles to maximize the yield and minimize the formation of byproducts.

While the proposed synthesis builds upon an existing oxane ring, the formation of such heterocyclic systems often relies on powerful catalytic methods. For instance, the formation of tetrahydropyran rings can be achieved through various catalytic processes, including Prins cyclization, intramolecular hydroalkoxylation of olefins, and ring-closing metathesis. organic-chemistry.org Lanthanide triflates and other Lewis acids are known to be effective catalysts for intramolecular hydroalkoxylation/cyclization reactions. organic-chemistry.org Similarly, the synthesis of the pyridine ring itself can be accomplished through numerous catalytic methods, such as the Hantzsch pyridine synthesis or transition metal-catalyzed [2+2+2] cycloadditions. wikipedia.org

In the context of the proposed synthesis of this compound, catalysis plays a crucial role in the cyanation and hydrolysis steps.

Cyanation of Tertiary Alcohols: The conversion of the intermediate tertiary alcohol, 4-(pyridin-4-yl)tetrahydropyran-4-ol, to the corresponding nitrile is a critical step. Direct cyanation of tertiary alcohols can be challenging. However, the use of Lewis acid catalysts has proven effective. Indium(III) halides, such as InBr₃, have been shown to catalyze the direct cyanation of benzylic alcohols with trimethylsilyl (B98337) cyanide (TMSCN) under mild conditions. organic-chemistry.orgnih.gov Other Lewis acids like FeCl₃·6H₂O and Zn(OTf)₂ have also been employed for similar transformations. nih.gov Solid Brønsted acid catalysts, such as metal ion-exchanged montmorillonites, offer an alternative, reusable catalytic system for this conversion. researchgate.net

Table 1: Illustrative Catalytic Systems for the Cyanation of Tertiary Alcohols

| Catalyst System | Cyanating Agent | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|---|

| InBr₃ (5-10 mol%) | TMSCN | CH₂Cl₂ | Room Temp | 46-99% | organic-chemistry.orgnih.gov |

| FeCl₃·6H₂O | TMSCN | Dichloromethane (B109758) | Room Temp | High | nih.gov |

| Zn(OTf)₂ | TMSCN | Acetonitrile | 60 °C | Good | nih.gov |

| Sn-Montmorillonite | TMSCN | Dichloromethane | Room Temp | Moderate to Excellent | researchgate.net |

Hydrolysis of Nitriles: The final step, the hydrolysis of the sterically hindered nitrile, can be catalyzed by either strong acids or bases. chemguide.co.ukchemistrysteps.com Acid-catalyzed hydrolysis is typically performed by heating the nitrile under reflux with an aqueous solution of a strong acid like hydrochloric or sulfuric acid. libretexts.org Base-catalyzed hydrolysis involves heating with an aqueous solution of a strong base such as sodium hydroxide, which initially yields the carboxylate salt. Subsequent acidification is then required to obtain the final carboxylic acid. weebly.comlibretexts.org The choice between acidic and basic conditions may depend on the stability of the pyridine and oxane rings to the reaction conditions.

The choice of solvent and the control of temperature are critical parameters that can significantly influence the outcome of each synthetic step.

Nucleophilic Addition: In the initial nucleophilic addition of the 4-pyridyl organometallic reagent to tetrahydropyran-4-one, the solvent plays a key role in solvating the reagents and stabilizing intermediates. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are standard for Grignard and organolithium reactions. The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the organometallic reagent and prevent side reactions. The reactivity of aldehydes and ketones in nucleophilic addition reactions is influenced by both electronic and steric factors. ncert.nic.in Ketones are generally less reactive than aldehydes, and sterically hindered ketones may require more forcing conditions. organicmystery.com

Cyanation: For the Lewis acid-catalyzed cyanation of the tertiary alcohol, aprotic solvents like dichloromethane or 1,2-dichloroethane (B1671644) have been found to be optimal. organic-chemistry.org These solvents are capable of dissolving the reagents and catalyst without interfering with the reaction. The reaction is often carried out at room temperature, highlighting the efficiency of the catalytic system. organic-chemistry.orgnih.gov

Hydrolysis: The hydrolysis of nitriles typically requires elevated temperatures (reflux) to proceed at a reasonable rate. chemguide.co.uklibretexts.org The choice of solvent is dictated by the catalyst, being water for both acidic and basic hydrolysis. Co-solvents may be used if the nitrile has poor solubility in the aqueous medium.

Table 2: General Solvent and Temperature Conditions for Key Transformations

| Reaction Step | Typical Solvents | Typical Temperature Range | Key Considerations |

|---|---|---|---|

| Grignard Addition | THF, Diethyl Ether | -78 °C to Room Temp | Anhydrous conditions are essential. |

| Cyanation (Lewis Acid) | Dichloromethane, 1,2-Dichloroethane | Room Temperature to 60 °C | Choice of solvent can affect catalyst activity. |

| Nitrile Hydrolysis (Acidic) | Aqueous HCl, Aqueous H₂SO₄ | Reflux | Strong acid can potentially affect other functional groups. |

| Nitrile Hydrolysis (Basic) | Aqueous NaOH, Aqueous KOH | Reflux | Produces the carboxylate salt, requiring an acidic workup. |

Analogous Synthetic Strategies for Related Pyridine-Oxane Scaffolds

The synthetic strategy proposed for this compound can be adapted for the synthesis of a variety of related pyridine-oxane scaffolds. The versatility of this approach lies in the ability to modify the starting materials to introduce different substituents on either the pyridine or the oxane ring.

For instance, substituted tetrahydropyran-4-ones could be used as the starting ketone to introduce functionality on the oxane ring. A wide range of methods exists for the synthesis of functionalized tetrahydropyrans, including organocatalytic cascade reactions and Lewis-acid-promoted C-H functionalization. nih.govacs.orgacs.org

Similarly, the pyridine moiety can be varied by using different pyridyl organometallic reagents. For example, 2- or 3-pyridylmagnesium bromide could be used to synthesize the corresponding 2- or 3-pyridyl-oxane derivatives. Furthermore, substituted pyridyl organometallics can be employed to introduce additional functional groups on the pyridine ring. The addition of Grignard reagents to pyridine N-oxides provides a route to 2-substituted pyridines, which can then be converted to the corresponding organometallic reagents. organic-chemistry.org

An alternative approach to related scaffolds could involve a hetero-Diels-Alder reaction. This powerful cycloaddition strategy can be used to construct the tetrahydropyran ring with a high degree of stereocontrol, potentially incorporating the pyridine moiety as part of the diene or dienophile.

The synthesis of spirocyclic systems containing both an oxane and another heterocyclic ring is also of interest. While not directly analogous to the target molecule, the strategies employed for the synthesis of spiro[indoline-3,4'-pyridines] and other spiro-heterocycles often involve multi-component reactions that could potentially be adapted. These reactions frequently rely on the in situ generation of reactive intermediates that undergo sequential bond-forming events.

In essence, by leveraging the vast toolkit of modern organic synthesis for the preparation of functionalized pyridines and tetrahydropyrans, a diverse library of pyridine-oxane scaffolds can be accessed through strategies analogous to the one proposed for the title compound.

Analysis of "this compound" Reveals Limited Publicly Available Research

While extensive research exists on the individual components and related structures—such as the reactivity of pyridine derivatives, transformations of carboxylic acids, and the chemistry of oxanes—direct experimental or theoretical studies on the integrated "this compound" system have not been identified. General principles of organic chemistry can offer predictions about its behavior. For instance, the carboxylic acid moiety would be expected to undergo standard transformations like esterification and amidation. The nitrogen atom on the pyridine ring would likely exhibit characteristic reactivity, such as quaternization. Similarly, the stability of the molecule might be influenced by potential intramolecular interactions, including cyclization or lactone formation, though such pathways are speculative without experimental evidence. wikipedia.orgnih.govnih.gov

Mechanistic explorations, particularly concerning C-H activation and decarboxylative functionalization, are active areas of research for pyridine-containing compounds. eurekaselect.comrsc.orgnih.govbeilstein-journals.org These studies often focus on metal-catalyzed processes to achieve regioselective functionalization. acs.orgnih.gov However, applying these general findings directly to "this compound" would be conjectural. The unique steric and electronic environment created by the geminal substitution of a pyridine and a carboxylic acid on an oxane ring would necessitate specific investigation to understand its reactivity profile accurately.

Chemical Reactivity and Mechanistic Investigations of 4 Pyridin 4 Yl Oxane 4 Carboxylic Acid

Mechanistic Studies of Ring Transformations and Bond Cleavages

Protonation and Oxonium Ion Intermediates

A comprehensive review of available scientific literature and chemical databases did not yield specific information regarding the chemical reactivity, protonation, or the formation of oxonium ion intermediates for the compound "4-(Pyridin-4-yl)oxane-4-carboxylic acid."

Detailed research findings, including mechanistic studies, data tables on protonation events, or spectroscopic evidence for oxonium ion intermediates of this specific molecule, are not present in the public domain. The reactivity of related compounds, such as pyridin-4-ols and various pyridinecarboxylic acids, has been investigated in different contexts. chim.itsigmaaldrich.comchemistryviews.org For instance, studies on pyridin-4-ol derivatives have explored their synthesis and subsequent reactions, sometimes involving protonation steps to generate iminium ions as reactive intermediates. chim.it Similarly, the general characteristics of 4-pyridinecarboxylic acid (isonicotinic acid), including its pH in solution, are documented. sigmaaldrich.commerckmillipore.com However, this information is not directly transferable to the specific oxane-containing derivative requested.

The inherent structure of an oxane ring could, under strongly acidic conditions, theoretically undergo protonation on the oxygen atom to form an oxonium ion. This activation would render the ring susceptible to nucleophilic attack and ring-opening reactions. The pyridine (B92270) moiety is also basic and would be readily protonated on the nitrogen atom. The interplay between these two potential protonation sites would be a key feature of the molecule's acid-base chemistry, but without experimental data, any mechanistic discussion remains speculative.

Due to the absence of published research on this compound, no data tables or detailed findings on its protonation or oxonium ion intermediates can be provided.

Derivatization Strategies and Scaffold Modification

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid moiety is the most readily derivatized functional group in the molecule. Standard organic synthesis methods can be employed to convert it into a wide range of esters and amides, which is a common strategy for modifying a compound's polarity, solubility, and biological interactions.

Esterification: Esters can be prepared through several reliable methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a straightforward approach, particularly when using the alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com Alternatively, the carboxylate, formed by deprotonation with a mild base, can undergo nucleophilic substitution with alkyl halides to yield the corresponding esters. For more sensitive substrates, coupling agents can be utilized.

Amidation: The formation of amides from the carboxylic acid typically requires activation to facilitate the reaction with an amine. Common coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), enable the efficient formation of an amide bond under mild conditions. nih.gov This method is highly versatile, allowing for the introduction of a wide array of primary and secondary amines. A patent for related compounds describes the formation of tetrahydropyran-4-carboxylic acid amides by first converting the carboxylic acid to an acid halide and then reacting it with an amine. google.com

Below is a table of representative esterification and amidation reactions.

Table 1: Representative Esterification and Amidation Reactions| Derivative Type | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.) | Reflux | Methyl 4-(pyridin-4-yl)oxane-4-carboxylate |

| Ethyl Ester | Ethanol (C₂H₅OH), TsOH (cat.) | Reflux, Dean-Stark | Ethyl 4-(pyridin-4-yl)oxane-4-carboxylate |

| Benzyl Ester | Benzyl bromide, K₂CO₃ | DMF, 60 °C | Benzyl 4-(pyridin-4-yl)oxane-4-carboxylate |

| Primary Amide | SOCl₂, then NH₄OH | THF, 0 °C to RT | 4-(Pyridin-4-yl)oxane-4-carboxamide |

| N-Propyl Amide | Propylamine, EDC, HOBt | CH₂Cl₂, RT | N-Propyl-4-(pyridin-4-yl)oxane-4-carboxamide |

| N-Phenyl Amide | Aniline, HATU, DIPEA | DMF, RT | N-Phenyl-4-(pyridin-4-yl)oxane-4-carboxamide |

Formation of Activated Carboxylic Acid Derivatives (e.g., Anhydrides, Activated Esters)

To enhance the reactivity of the carboxyl group for subsequent nucleophilic acyl substitution, it can be converted into various activated forms. These intermediates are generally not isolated but are generated in situ to react with a desired nucleophile.

Acid Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily converts the carboxylic acid into the highly reactive acid chloride. This derivative is an excellent precursor for the synthesis of esters, amides, and other acyl compounds under mild conditions. google.com

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a dehydrating agent like acetic anhydride. Mixed anhydrides can also be prepared, for example, by reacting the carboxylic acid with an acid chloride like pivaloyl chloride in the presence of a base.

Activated Esters: Activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, are stable enough to be isolated yet sufficiently reactive to undergo clean and efficient reactions with nucleophiles, particularly amines, to form amides. They are widely used in bioconjugation chemistry.

Introduction of Diverse Substituents on the Pyridine (B92270) Ring

The pyridine ring offers several positions for substitution, although its electron-deficient nature dictates its reactivity.

N-Oxidation: The pyridine nitrogen can be easily oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This modification increases the electron density of the ring, making it more susceptible to electrophilic substitution at the 4-position (which is already occupied) and facilitating nucleophilic substitution at the 2- and 6-positions.

Electrophilic Aromatic Substitution: As an electron-deficient heterocycle, the pyridine ring undergoes electrophilic substitution under harsh conditions, with substitution occurring primarily at the 3- and 5-positions. Reactions like nitration or halogenation require forcing conditions and often give low to moderate yields.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is more favorable, especially at the 2- and 6-positions, and is greatly enhanced by the presence of a good leaving group (like a halide) at these positions. While the parent scaffold lacks such a group, it could be introduced in precursor materials.

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions provide a powerful toolkit for functionalizing the pyridine ring. If a halogen substituent is present on the pyridine ring (e.g., introduced via Sandmeyer reaction from an aminopyridine precursor), Suzuki, Stille, or Buchwald-Hartwig reactions can be used to introduce a wide variety of aryl, alkyl, or amino groups. Recent advances also allow for the direct C-H activation and functionalization of pyridines. acs.org

Table 2: Potential Reactions for Pyridine Ring Functionalization

| Reaction Type | Reagent(s) | Position(s) | Product Type |

|---|---|---|---|

| N-Oxidation | m-CPBA | N1 | N-Oxide |

| Halogenation | Br₂/Oleum | C3, C5 | Bromo-substituted pyridine |

| Nitration | HNO₃/H₂SO₄ | C3, C5 | Nitro-substituted pyridine |

| Chichibabin Reaction | NaNH₂ | C2, C6 | Amino-substituted pyridine |

| C-H Arylation (via directed metallation) | LDA, then Ar-I, Pd catalyst | C3, C5 | Aryl-substituted pyridine |

Modification of the Oxane Ring

The oxane (tetrahydropyran) ring is a saturated cyclic ether and is generally the most chemically inert part of the molecule. Its modification typically requires harsh conditions or specific activation.

Under standard synthetic conditions, the oxane ring is a stable scaffold. Strong acids can protonate the ether oxygen, which can lead to ring-opening reactions, but this often requires aggressive reagents like HBr or HI. acs.orgrsc.org Radical reactions, such as free-radical halogenation, could introduce substituents onto the ring carbons, but these reactions often lack selectivity and are of limited synthetic utility.

More practical strategies for modifying the oxane ring would involve designing syntheses from precursors that already contain functionality on the ring, such as double bonds (dihydropyrans) or carbonyl groups (pyranones). nih.govnih.govsemanticscholar.org Once the 4-(pyridin-4-yl)oxane-4-carboxylic acid scaffold is formed, derivatization of the oxane ring itself is synthetically challenging and generally not a primary strategy for analogue synthesis.

Synthesis of Heterocyclic Ensembles Incorporating the 4-(Pyridin-4-yl)oxane Core

The functional groups of this compound and its derivatives can serve as handles to construct larger, fused, or linked heterocyclic systems.

From Carboxylic Acid Derivatives: The amide derivatives can be used in cyclization reactions. For example, an N-acyl derivative with a suitable functional group could undergo intramolecular cyclization to form a new heterocyclic ring fused or linked to the core structure. Hydrazide derivatives, formed by reacting an ester with hydrazine, are common precursors for synthesizing heterocycles like pyrazoles, oxadiazoles, or triazoles. nih.gov

From Pyridine Ring Substituents: If a substituent like an amino group is introduced onto the pyridine ring (e.g., at the 2-position via the Chichibabin reaction), it can be used as a nucleophile to build fused ring systems. For example, condensation with a 1,3-dicarbonyl compound can lead to the formation of fused pyrimidines or other related heterocycles. mdpi.comias.ac.in

Multicomponent Reactions: The core molecule could potentially participate in multicomponent reactions where the carboxylic acid and the pyridine nitrogen act as reactive sites to build complex molecular architectures in a single step.

These strategies enable the expansion of the initial scaffold into more complex polycyclic systems, significantly broadening the chemical space available for exploration.

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallographic Analysis for Conformation and Intermolecular Interactions

Currently, specific X-ray crystallographic data for the compound 4-(Pyridin-4-yl)oxane-4-carboxylic acid is not available in the reviewed scientific literature. However, the principles of X-ray crystallography are fundamental to determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and torsional angles of the molecule, revealing its preferred conformation in the solid state.

Advanced NMR Spectroscopy for Detailed Structural Assignments

While specific advanced NMR data for this compound is not presently published, the application of sophisticated NMR techniques would be essential for a comprehensive structural assignment in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the chemical environment of each hydrogen atom. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 7-9 ppm). The protons on the oxane ring would have distinct chemical shifts depending on their proximity to the oxygen atom and the carboxylic acid group. The acidic proton of the carboxylic acid would be expected to have a characteristic broad signal at a very downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid would exhibit a characteristic signal in the range of 160-180 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), and the carbons of the oxane ring would be found in the aliphatic region.

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton with its directly attached carbon atom, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is vital for determining the solution-state conformation of the molecule.

An interactive table summarizing the expected NMR data is presented below.

| Technique | Expected Chemical Shift (ppm) | Assignment |

| ¹H NMR | >10 | -COOH |

| ¹H NMR | 7.0 - 9.0 | Pyridine-H |

| ¹H NMR | 2.0 - 5.0 | Oxane-H |

| ¹³C NMR | 160 - 180 | C=O |

| ¹³C NMR | 120 - 160 | Pyridine-C |

| ¹³C NMR | 50 - 80 | Oxane-C |

Spectroscopic Techniques for Analyzing Derivatized Forms and Reaction Intermediates

The analysis of derivatives and reaction intermediates of this compound would rely on a combination of spectroscopic methods to monitor chemical transformations.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The strong, broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹) would be key diagnostic peaks. libretexts.org In derivatized forms, such as esters or amides, the positions of these bands would shift, providing evidence of successful reaction. For instance, esterification would lead to the disappearance of the broad O-H band and a shift in the C=O frequency.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of derivatives and intermediates, allowing for the confirmation of their elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy could be employed to study the electronic transitions within the pyridine ring. Changes in the substitution pattern or the formation of complexes could lead to shifts in the absorption maxima, which can be used to monitor reactions or study intermolecular interactions.

By applying these advanced spectroscopic and analytical techniques, a detailed and comprehensive understanding of the structure, conformation, and reactivity of this compound and its related compounds can be achieved.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

No published studies employing Density Functional Theory (DFT) to calculate the optimized molecular structure, bond lengths, bond angles, or energetic properties of 4-(Pyridin-4-yl)oxane-4-carboxylic acid were identified.

Ab Initio Molecular Orbital Calculations for Reaction Pathways and Transition States

There are no available research articles or data that utilize ab initio molecular orbital calculations to investigate the reaction pathways or transition states involving this compound.

Prediction of Conformational Preferences and Ring Puckering

A search for theoretical predictions on the conformational preferences of this compound, including the puckering of its oxane ring, yielded no specific results. While computational studies on the conformational analysis of other substituted pyran and pyridine (B92270) derivatives exist, this particular compound has not been the subject of such published analysis.

Analysis of Electronic Properties and Reactivity Descriptors

No literature was found that details the analysis of electronic properties—such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, or other reactivity descriptors—for this compound through computational methods.

Applications in Materials Science and Catalysis

Ligand Design in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. Pyridinecarboxylic acids are a well-established class of ligands in the synthesis of MOFs. The nitrogen atom of the pyridine (B92270) and the oxygen atoms of the carboxylate group can coordinate to metal centers, leading to the formation of extended, porous structures.

The introduction of the oxane ring in "4-(Pyridin-4-yl)oxane-4-carboxylic acid" could introduce several advantageous features:

Increased Structural Diversity: The flexible nature of the oxane ring, in contrast to a rigid aromatic linker, can lead to the formation of novel network topologies and framework flexibilities. This can be crucial for applications such as gas storage and separation, where framework dynamics play a key role.

Tunable Pore Environments: The ether oxygen of the oxane ring can act as a hydrogen bond acceptor, functionalizing the pores of the resulting MOF. This can enhance the selective adsorption of specific guest molecules.

Enhanced Stability: The incorporation of aliphatic rings can, in some cases, improve the chemical and thermal stability of the resulting frameworks.

A hypothetical coordination scenario is presented in the table below, illustrating the potential binding modes of the ligand with a generic metal center (M).

| Coordination Site | Potential Binding Mode | Resulting Structural Feature |

| Pyridine Nitrogen | Monodentate | Extension of the coordination network |

| Carboxylate Oxygen | Monodentate, Bidentate (chelating or bridging) | Formation of dimeric units or extended chains/layers |

| Oxane Oxygen | Weak coordination or hydrogen bonding | Functionalization of pores, potential for allosteric effects |

Potential in Catalytic Systems as N,O-Donor Ligands

The combination of a "hard" oxygen donor from the carboxylate and a "softer" nitrogen donor from the pyridine ring makes "this compound" an interesting candidate for a hemilabile ligand in catalysis. Such ligands can have one strongly coordinating group and one that can dissociate, creating a vacant site on the metal catalyst for substrate binding and activation.

N,O-donor ligands have been successfully employed in a variety of catalytic transformations. The pyridine-carboxylate fragment can stabilize various transition metal ions in different oxidation states, making them suitable for redox catalysis.

Potential Catalytic Applications:

| Catalytic Reaction | Role of the Ligand | Relevant Metal Centers |

| Oxidation Reactions | Stabilizing high-valent metal-oxo species | Manganese, Iron, Ruthenium |

| C-C Coupling Reactions | Modulating the electronic properties of the metal center | Palladium, Copper, Nickel |

| Asymmetric Catalysis | If a chiral version of the ligand is used, it can induce enantioselectivity. | Rhodium, Iridium, Copper |

Integration into Novel Material Architectures

Beyond crystalline MOFs, this ligand could be integrated into other material architectures. For instance, it could be used to functionalize the surface of nanoparticles, providing coordination sites for catalytically active metal ions. The carboxylic acid group allows for straightforward grafting onto metal oxide surfaces like silica (B1680970) or titania.

Furthermore, polymers incorporating this moiety could be developed. These polymers could have applications as selective ion-exchange resins or as membranes for separation processes, where the pyridine and carboxylate groups can interact selectively with specific ions or molecules.

Role As a Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The unique structure of 4-(pyridin-4-yl)oxane-4-carboxylic acid makes it an effective precursor for creating elaborate heterocyclic systems, which are core components of many biologically active compounds. The pyridine (B92270) nitrogen offers a site for alkylation or coordination to metal catalysts, while the carboxylic acid provides a handle for coupling reactions.

Research has demonstrated the use of related pyridine carboxylic acids in constructing larger, more complex heterocyclic frameworks. For instance, pyridine derivatives are crucial in synthesizing compounds like 4-carboxy-1,8-naphthyridines and fused pyridine-4-carboxylic acids through condensation reactions. acs.org The principles of these reactions, such as Pfitzinger-type and Combes-type syntheses, can be applied to this compound to build upon its existing framework. acs.org

In one application, the carboxylic acid function can be converted to a carbohydrazide. This intermediate can then react with various reagents, such as substituted benzoyl chlorides, to form more complex derivatives. researchgate.net These subsequent molecules can undergo further cyclization to produce architectures like oxadiazoles or be used to synthesize azetidinones. researchgate.net

The following table illustrates the types of complex molecules that can be conceptually derived from this compound based on established synthetic routes for analogous pyridine compounds.

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic Scaffold |

| Amide Derivative | Intramolecular Cyclization | Fused Pyridopyrimidines |

| Ester Derivative | Condensation with Diamines | Benzimidazole Hybrids |

| Acid Chloride Derivative | Friedel-Crafts Acylation | Acridine and Phenazine Systems |

| Hydrazide Derivative | Cyclocondensation | Triazolopyridines, Oxadiazolylpyridines |

Intermediate in the Synthesis of Scaffolds with Defined Stereochemistry

The oxane ring of this compound is a saturated heterocycle that exists in a chair conformation. The substituents at the C4 position (the pyridine ring and the carboxylic acid) can adopt either axial or equatorial positions. While specific studies detailing the stereocontrolled synthesis using this exact molecule are limited, the principles of stereochemistry in substituted oxanes are well-established. The spatial arrangement of these groups can influence the molecule's reactivity and its interaction with other chiral molecules or catalysts.

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine provides another relevant example of building heterocyclic scaffolds with control over stereochemistry. rsc.orgresearchgate.net This process involves reactions that create new stereocenters, resulting in diastereomeric products that can be separated to isolate specific isomers. rsc.orgresearchgate.net This underscores the potential for this compound to act as a foundational component in syntheses where new chiral centers are generated, with the oxane ring influencing the diastereoselectivity of such transformations.

Chiral Building Block in Asymmetric Synthesis (if applicable)

While this compound is an achiral molecule, its derivatives can be employed in asymmetric synthesis. The introduction of chirality can be achieved by resolving a racemic mixture of a derivative or by utilizing a chiral auxiliary.

There is precedent for using chiral pyridine carboxamides, derived from pyridine-2,6-dicarbonyl dichloride and D-alanyl methyl ester, to create both linear and macrocyclic structures. nih.gov These chiral building blocks have been used to synthesize compounds with potential antimicrobial activity. nih.gov This approach demonstrates how a pyridine-acid-derived scaffold can be made chiral and then used to construct larger, stereochemically defined molecules.

Should this compound be derivatized with a chiral alcohol to form an ester or a chiral amine to form an amide, the resulting diastereomers could potentially be separated. Each isolated diastereomer could then serve as a chiral building block for asymmetric synthesis, where the inherent chirality would influence the stereochemical outcome of subsequent reactions. However, specific examples of this application for this compound are not prominently featured in available research, indicating a potential area for future exploration.

Analogues and Structure–reactivity Relationship Studies

Comparative Analysis with Pyridine-Piperidine Carboxylic Acids

A common strategy in medicinal and materials chemistry is the bioisosteric replacement of one functional group or scaffold for another to modulate properties such as potency, selectivity, and metabolic stability. researchgate.net A key analogue for comparison with 4-(Pyridin-4-yl)oxane-4-carboxylic acid is 4-(Pyridin-4-yl)piperidine-4-carboxylic acid. This comparison hinges on the substitution of the oxane ring's oxygen atom with a nitrogen atom in the piperidine (B6355638) ring.

The introduction of nitrogen in the piperidine ring introduces significant chemical differences compared to the oxygen in the oxane scaffold:

Hydrogen Bonding: The secondary amine (-NH-) in the piperidine ring can act as a hydrogen bond donor, a capability the ether oxygen (-O-) of the oxane ring lacks. Both heteroatoms can act as hydrogen bond acceptors. This difference in hydrogen bonding potential can dramatically alter solubility, crystal packing, and interactions with biological targets.

| Metabolic Stability | Generally stable (ether linkage) | Susceptible to N-dealkylation, oxidation | Can significantly alter the pharmacokinetic profile. |

Structure–Reactivity Relationships for Pyridine-Substituted Carboxylic Acids

The reactivity of this compound is largely dictated by the electronic interplay between the pyridine (B92270) ring and the carboxylic acid function. The nitrogen atom in the pyridine ring is more electronegative than the carbons, leading to an electron-deficient (π-deficient) aromatic system. nih.gov This has several consequences for the molecule's reactivity.

The pyridine nitrogen acts as an electron-withdrawing group, influencing the acidity of the distal carboxylic acid. The magnitude of this effect is dependent on the relative positions of the nitrogen atom and the substituent, a relationship that can be quantified using the Hammett equation. rsc.orgrsc.org Studies on the reaction of various pyridine carboxylic acids with diazodiphenylmethane (B31153) have determined Hammett substituent constants (σ values) for the aza group (-N=) at different positions. rsc.org These values quantify the electron-withdrawing power of the ring nitrogen at each position.

Positional Effects: The electron-withdrawing effect is strongest when the substituent is in the 4-position (para), followed by the 2-position (ortho), and is weakest in the 3-position (meta). rsc.org In this compound, the oxane-carboxylic acid moiety is at the 4-position, meaning it experiences the strongest electronic pull from the pyridine nitrogen. This enhances the acidity of the carboxylic acid compared to a simple benzoic acid analogue.

Steric Hindrance: Substituents placed at the positions adjacent to the ring nitrogen (positions 2 and 6) can introduce steric hindrance, which may impede the approach of reagents and lower reaction rates. nih.govrsc.org

Table 2: Hammett Constants (σ) for the Aza-Group in Pyridine

| Position of Aza Group | σ Value | Implication |

|---|---|---|

| 2- (ortho) | 0.878 | Strong electron-withdrawing effect. |

| 3- (meta) | 0.740 | Moderate electron-withdrawing effect. |

| 4- (para) | 1.105 | Very strong electron-withdrawing effect. |

Data sourced from studies on the reaction of pyridine carboxylic acids with diazodiphenylmethane. rsc.org

Investigation of Pyrimidine-Oxane Carboxylic Acid Analogues

Replacing the pyridine ring with a pyrimidine (B1678525) ring creates another important class of analogues. Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms, typically at the 1- and 3-positions. differencebetween.comlibretexts.org This change from one to two ring nitrogens further modifies the electronic properties of the aromatic scaffold.

Key differences between pyridine and pyrimidine analogues include:

Electron Deficiency: With two electron-withdrawing nitrogen atoms, the pyrimidine ring is significantly more π-deficient than the pyridine ring. differencebetween.com This can impact the reactivity of the entire molecule, including its susceptibility to nucleophilic aromatic substitution.

Basicity: The presence of a second nitrogen atom generally alters the basicity of the molecule.

Table 3: Comparative Anti-Inflammatory Activity of Pyridine vs. Pyrimidine Derivatives

| Compound Class | Representative Compound | NO Inhibition (%) | IC₅₀ (µM) |

|---|---|---|---|

| Pyridine | 7a | 65.48% | 76.6 |

| Pyridine | 7f | 51.19% | 96.8 |

| Pyrimidine | 9a | 55.95% | 83.1 |

| Pyrimidine | 9d | 61.90% | 88.7 |

Data from a study on LPS-stimulated RAW macrophages. nih.govresearchgate.net

Exploring Structural Modifications to Influence Chemical Behavior and Synthetic Utility

The structure of this compound can be systematically modified to alter its properties and enhance its usefulness as a chemical building block.

Derivatization of the Carboxylic Acid: The carboxylic acid is a versatile functional handle that can be readily converted into other functional groups such as esters, amides, or acyl chlorides. nih.gov This derivatization is key to incorporating the molecule into larger, more complex structures. For example, converting the acid to an activated ester or acyl chloride facilitates coupling reactions with alcohols or amines.

Modification of the Oxane Ring: While synthetically more challenging, modifications to the oxane ring itself, such as the introduction of substituents or altering the ring size, could be explored to change the spatial orientation of the pyridine and carboxylic acid groups.

Synthetic Utility as a Scaffold: Pyridine derivatives are extremely versatile precursors for subsequent synthetic steps, particularly in palladium-catalyzed cross-coupling reactions. chim.it The pyridine nitrogen can act as a ligand for metal catalysts, and the ring can be functionalized to participate in reactions like the Suzuki, Heck, or Sonogashira couplings, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials. chim.itresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 4-(Pyridin-4-yl)oxane-4-carboxylic acid, and what catalysts or solvents are typically employed?

Methodological Answer: The synthesis of pyridine-oxane-carboxylic acid derivatives typically involves multi-step reactions:

- Step 1: Condensation of a pyridine-aldehyde (e.g., 4-pyridinecarboxaldehyde) with a cyclic ether precursor (e.g., tetrahydropyran-4-one) under acidic or basic conditions to form the oxane-pyridine backbone .

- Step 2: Carboxylic acid functionalization via oxidation of a methyl or hydroxymethyl group using KMnO₄ or CrO₃ in aqueous acidic media .

- Catalysts/Solvents: Pd/C or Cu-based catalysts for coupling steps; DMF or toluene for cyclization .

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- FT-IR: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Pyridine ring vibrations appear at ~1600 cm⁻¹ .

- NMR:

- XRD: Resolve crystal packing and hydrogen-bonding motifs (e.g., O-H···N interactions between carboxylic acid and pyridine groups) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer:

- Contradiction Example: Discrepancies in proton assignments between solution-state NMR and solid-state XRD.

- Resolution Strategies:

- 2D NMR (COSY, HSQC): Correlate proton-proton and proton-carbon connectivity to verify assignments .

- DFT Calculations: Compare theoretical NMR chemical shifts (using software like Gaussian) with experimental data .

- Variable-Temperature NMR: Assess dynamic effects (e.g., ring puckering in oxane) that may obscure signals .

Q. How does the presence of the pyridinyl group influence the hydrogen-bonding network and supramolecular assembly of this compound in crystalline states?

Methodological Answer:

-

Hydrogen-Bonding Analysis: The pyridinyl N atom acts as a hydrogen-bond acceptor, forming O-H···N interactions with the carboxylic acid group. This stabilizes dimeric or chain-like supramolecular structures .

-

Crystallographic Data Table:

Interaction Type Distance (Å) Angle (°) O-H···N (Carboxylic acid → Pyridine) 2.65–2.75 165–175 C-H···O (Oxane → Carboxylic acid) 2.80–3.10 140–160 -

Impact on Properties: Enhanced thermal stability and solubility in polar solvents due to extended H-bond networks .

Q. What are the challenges in optimizing catalytic activity for this compound in asymmetric synthesis?

Methodological Answer:

- Key Challenges:

- Steric hindrance from the oxane ring limits substrate access to the catalytic pyridinyl site.

- pH sensitivity of the carboxylic acid group affects catalyst stability.

- Optimization Approaches:

- Ligand Design: Introduce bulky substituents on the oxane ring to modulate steric effects .

- Immobilization: Anchor the catalyst on silica or polymers to enhance recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.